molecular formula C11H11N B076354 1-Phenylcyclobutanecarbonitrile CAS No. 14377-68-5

1-Phenylcyclobutanecarbonitrile

Cat. No.: B076354
CAS No.: 14377-68-5
M. Wt: 157.21 g/mol
InChI Key: DHIDUDPFTZJPCQ-UHFFFAOYSA-N
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Description

1-Phenylcyclobutanecarbonitrile is a versatile and valuable chemical intermediate in advanced organic synthesis and medicinal chemistry research. This compound features a cyclobutane ring constrained by a phenyl group and a nitrile moiety, a structure that offers unique steric and electronic properties. Its primary research application lies in its role as a key precursor for the synthesis of novel pharmacologically active compounds, particularly in the development of enzyme inhibitors and receptor modulators where the rigid cyclobutane scaffold is used to explore structure-activity relationships (SAR) and conformational restriction. The nitrile group (-CN) serves as a versatile synthetic handle, readily undergoing transformations to carboxylic acids, amides, tetrazoles, or amines, thereby enabling rapid diversification of molecular scaffolds. Researchers utilize this compound to build complex molecular architectures, investigating its potential in central nervous system (CNS) drug discovery and other therapeutic areas. The strained four-membered ring presents an interesting subject for studying ring-opening reactions and strain-release chemistry. This compound is provided to the scientific community to facilitate innovation in synthetic methodology and the discovery of new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylcyclobutane-1-carbonitrile
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InChI

InChI=1S/C11H11N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

DHIDUDPFTZJPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90162540
Record name 1-Phenylcyclobutanecarbonitrile
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Molecular Weight

157.21 g/mol
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CAS No.

14377-68-5
Record name 1-Phenylcyclobutanecarbonitrile
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Record name 1-Phenylcyclobutanecarbonitrile
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Advanced Synthetic Methodologies for 1 Phenylcyclobutanecarbonitrile and Its Derivatives

Strategies for Cyclobutane (B1203170) Ring Formation in 1-Phenylcyclobutanecarbonitrile Synthesis

A promising and less conventional strategy for constructing the cyclobutane core involves the ring contraction of readily accessible five-membered heterocycles, specifically pyrrolidines. acs.orgosaka-u.ac.jpnih.gov This transannular C-C bond formation offers a unique approach to skeletal editing, transforming a common heterocyclic structure into a more strained and synthetically valuable carbocycle. acs.org A recently developed method utilizing iodonitrene chemistry has proven particularly effective for the contractive synthesis of multisubstituted cyclobutanes from pyrrolidine (B122466) precursors. nih.gov This methodology is noted for its efficiency, mild conditions, and high degree of stereocontrol. acs.org

Thermal Ring Contraction of Pyrrolidine Precursors and Mechanistic Insights

A highly stereoselective synthesis of substituted cyclobutane derivatives, including those with nitrile functionality, can be achieved from easily accessible pyrrolidines through a thermal, nitrogen-extrusion-mediated ring contraction. acs.orgnih.gov This process is typically facilitated by the reaction of a pyrrolidine derivative with a hypervalent iodine reagent, such as hydroxy(tosyloxy)iodobenzene (HTIB), in the presence of a nitrogen source like ammonium (B1175870) carbamate (B1207046). chemistryviews.org The reaction proceeds via a proposed radical pathway, offering excellent stereospecificity. nih.gov

The mechanism of the pyrrolidine-to-cyclobutane ring contraction is believed to proceed through a 1,4-biradical intermediate. acs.orgacs.org The proposed mechanistic pathway is as follows:

Electrophilic Amination : The pyrrolidine nitrogen undergoes electrophilic amination by an in-situ generated iodonitrene species, forming a reactive 1,1-diazene intermediate. acs.org

Nitrogen Extrusion : This diazene (B1210634) intermediate is unstable and undergoes thermal nitrogen extrusion (elimination of N₂). chemistryviews.orgacs.org

Biradical Formation : The loss of nitrogen generates a singlet 1,4-biradical species. acs.orgacs.org

Intramolecular Cyclization : This biradical rapidly undergoes intramolecular C-C bond formation to yield the final cyclobutane product. acs.orgacs.org

The formation of this biradical species is supported by experimental observations, including the stereospecificity of the reaction and the detection of byproducts resulting from competing fragmentation pathways. acs.orgacs.org

A significant advantage of this ring contraction methodology is its high degree of stereospecificity. The rapid C-C bond formation from the singlet 1,4-biradical intermediate ensures that the stereochemical information from the starting pyrrolidine is effectively transferred to the cyclobutane product. acs.orgacs.org This allows for the synthesis of cyclobutanes with excellent diastereo- and enantiocontrol. acs.org For example, the reaction allows for selective access to different diastereomers of the cyclobutane product simply by starting with the corresponding exo- or endo-pyrrolidine precursor. nih.gov Even when all stereocenters are destroyed during the formation of the biradical intermediate, the stereoinformation of the starting material is transferred to the product with high fidelity. acs.org

The yield and efficiency of the ring contraction are highly dependent on the reaction conditions. Optimization studies have examined the influence of the hypervalent iodine reagent, nitrogen source, solvent, and temperature. acs.orgntu.ac.uk Key findings indicate that using HTIB as the hypervalent iodine reagent and ammonium carbamate as the nitrogen source in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) or methanol (B129727) at elevated temperatures (80 °C) provides optimal results for many substrates. chemistryviews.orgacs.org The elevated temperature is often necessary to ensure the solubility of the starting pyrrolidine and to facilitate iodonitrene formation, nitrene transfer, and subsequent nitrogen extrusion. acs.orgnih.gov A decrease in temperature can lead to reduced yields. ntu.ac.uk

EntryReagent (equiv.)Nitrogen Source (equiv.)SolventTemperature (°C)Yield (%)
1PIDA (3)NH₂CO₂NH₄ (4)MeOH8044
2HTIB (3)NH₂CO₂NH₄ (4)MeOH8069
3HTIB (3)NH₄OAc (4)MeOH80Not Detected
4HTIB (3)NH₂CO₂NH₄ (4)MeOH2049

Table 1: Selected data on the optimization of reaction conditions for pyrrolidine ring contraction. Data sourced from studies by Hui et al. acs.orgntu.ac.uk

The electronic and steric nature of the substituents on the pyrrolidine precursor significantly influences the outcome of the ring contraction. For instance, pyrrolidines bearing α-aryl substituents with electron-deficient groups tend to give higher yields of the corresponding cyclobutanes compared to those with electron-rich groups. acs.orgnih.govntu.ac.uk This is attributed to the potential for overoxidation of electron-rich arenes by the hypervalent iodine reagent. acs.orgnih.gov The position of the substituent on the aryl ring generally does not have a major effect on the yield. ntu.ac.uk Furthermore, replacing a β-ester group on the pyrrolidine with a nitrile group, a key step toward forming this compound derivatives, can deliver the desired cyclobutane products in comparable yields. nih.gov

α-Aryl Substituentβ-SubstituentYield (%)
PhenylEster69
4-Methoxyphenyl (electron-rich)Ester42
4-Chlorophenyl (electron-deficient)Ester88
PhenylNitrile~50

Table 2: Representative yields showing the effect of substituents on the pyrrolidine ring contraction. Data sourced from studies by Hui et al. acs.orgnih.gov

[2+2] Cycloaddition Reactions for Cyclobutane Scaffolds

[2+2] cycloaddition reactions are a powerful and atom-economical method for the formation of four-membered rings. researchgate.net These reactions, which can be initiated by heat, light, or catalysts, involve the union of two unsaturated components to form a cyclobutane ring. researchgate.netlibretexts.orgslideshare.net The stereochemical outcome of these reactions can often be controlled, making them a valuable tool in the synthesis of complex molecules. nih.gov

Lewis acid catalysis has emerged as a significant advancement in [2+2] cycloaddition reactions, offering several advantages over traditional thermal methods. These benefits include increased reaction rates, higher yields, and improved diastereoselectivity. nih.govorgsyn.org In some cases, the use of a Lewis acid can even reverse the diastereoselectivity observed in the corresponding thermal reaction. orgsyn.org

The mechanism of Lewis acid-promoted [2+2] cycloadditions is believed to proceed through a concerted, asynchronous pathway. nih.govresearchgate.net This allows for the controlled synthesis of various cyclobutane stereoisomers. nih.gov For instance, the reaction of ketenes with alkenes in the presence of a Lewis acid like ethylaluminum dichloride (EtAlCl₂) can lead to the formation of cyclobutanones with high diastereoselectivity. orgsyn.org The choice of Lewis acid can be critical; for example, sterically demanding chiral oxazaborolidines have been used to improve the E/Z selectivity in certain cycloadditions. acs.org The development of these methods has been instrumental in the synthesis of various natural products. nih.govresearchgate.net

Detailed mechanistic studies, including the use of deuterated alkenes and Hammett analysis, have provided insight into the transition state models for these cycloadditions. nih.gov These studies have shown that the diastereoselectivity can be influenced by the size of the substituents and the energy barrier of a deconjugation event. nih.govresearchgate.netacs.org

A plausible mechanism for the Lewis acid-catalyzed [4+2] cycloaddition of donor-acceptor cyclobutanes involves the initial binding of the Lewis acid to an ester group, followed by C-C bond heterolysis to form a zwitterionic intermediate that then reacts with the other component. rsc.org

Lewis Acid Reactants Product Key Features
Ethylaluminum dichloride (EtAlCl₂)Diphenylacetyl chloride, cyclopentene7,7-Diphenylbicyclo[3.2.0]heptan-6-oneIncreased yield and diastereoselectivity compared to thermal reaction. orgsyn.org
Chiral Oxazaborolidineγ-substituted allenoate, alkeneSubstituted cyclobutaneImproved E/Z selectivity due to the sterically demanding catalyst. acs.org
Scandium(III) triflate (Sc(OTf)₃)Donor-acceptor cyclobutanes, iminooxindolesSpiro[piperidine-3,2'-oxindoles]Catalyzes [4+2] cycloaddition under mild conditions. rsc.org

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, providing access to strained four-membered rings that are often difficult to obtain through other methods. researchgate.netlibretexts.org These reactions are typically initiated by the absorption of light by one of the reacting alkenes, which must contain a chromophore. libretexts.org The excited state of this molecule then reacts with a ground-state alkene to form the cyclobutane ring. wikipedia.org

A key aspect of many photochemical [2+2] cycloadditions is the use of a triplet sensitizer (B1316253). researchgate.netacs.org A sensitizer is a molecule that absorbs light, becomes excited to a singlet state, and then efficiently undergoes intersystem crossing to a triplet state. wikipedia.orgacs.org This triplet state can then transfer its energy to one of the reacting alkenes, promoting it to its triplet state and initiating the cycloaddition. acs.orgnih.gov This process allows the reaction to occur with light of a longer wavelength than would be required to directly excite the alkene. researchgate.net

The mechanism of sensitized photochemical [2+2] cycloadditions often involves the formation of a triplet exciplex between the excited enone and the ground-state alkene, leading to a diradical intermediate. wikipedia.org Spin inversion then allows for the formation of the cyclobutane ring. wikipedia.org The stereoselectivity of these reactions can be high, making them valuable in the synthesis of complex natural products. researchgate.net Recent advancements have focused on the use of visible light and metal-free photocatalysts, offering more sustainable approaches to these transformations. nih.gov

Sensitizer Reactants Irradiation Wavelength Key Features
ThioxanthoneN-aryl maleimides, olefins440 nmEnables cycloaddition for otherwise unreactive N-aryl maleimides. nih.gov
1,2-bis(carbazol-9-yl)-4,5-dicyanobenzene (2CzPN)Indoles, naphtholsBlue LEDCatalyzes dearomative [2+2] cycloadditions. nih.gov
Ru(bipy)₃Cl₂Aryl enones, alkenesVisible lightPromotes one-electron reduction of the enone, leading to cycloaddition with excellent diastereoselectivity. organic-chemistry.org

High-pressure, or hyperbaric, conditions offer a unique way to facilitate [2+2] cycloaddition reactions, particularly for substrates that are unreactive under conventional thermal or photochemical conditions. ru.nl Pressures in the range of 10-15 kbar can significantly accelerate these reactions, leading to the formation of cyclobutane derivatives in good yields. ru.nlresearchgate.net

This methodology has been successfully applied to the synthesis of cyclobutanol (B46151) derivatives, which are valuable building blocks in medicinal chemistry. ru.nlresearchgate.net For example, the hyperbaric [2+2] cycloaddition of sulfonyl allenes with benzyl (B1604629) vinyl ether serves as a key step in the synthesis of a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. ru.nlresearchgate.net The reaction conditions, such as temperature, concentration, and the number of equivalents of the reactants, can be optimized to maximize the conversion to the desired cyclobutane product. ru.nl This approach allows for the creation of diverse libraries of cyclobutane-containing compounds for drug discovery efforts. ru.nlresearchgate.net

Copper catalysis provides another powerful avenue for the synthesis of cyclobutane and cyclobutene (B1205218) derivatives. rsc.orgrsc.orgnih.gov Copper(I) salts, such as copper(I) triflate (CuOTf), are commonly used to catalyze photochemical [2+2] cycloadditions. acs.orgnih.gov These reactions can be performed both inter- and intramolecularly. acs.org

More recently, copper-catalyzed radical cascade reactions have been developed for the synthesis of highly functionalized cyclobutenes directly from simple cyclobutanes. rsc.orgrsc.org This innovative strategy involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds. rsc.orgrsc.org Using a copper catalyst and an oxidant like N-fluorobenzenesulfonimide (NFSI), a variety of diaminated, disulfonylated, and tribrominated cyclobutene derivatives can be synthesized efficiently. rsc.orgrsc.org This method provides access to complex cyclobutene structures that would be difficult to prepare using traditional methods. rsc.org Gold(I) catalysts have also been shown to effectively catalyze the intermolecular [2+2] cycloaddition of arylalkynes and alkenes to produce cyclobutenes. nih.gov

Nucleophilic Substitution and Cyclization Approaches

Beyond cycloaddition reactions, nucleophilic substitution and subsequent cyclization represent a classical and versatile strategy for the construction of cyclobutane rings. This approach typically involves the formation of a four-membered ring through an intramolecular reaction where a nucleophile displaces a leaving group.

A well-established method for synthesizing a cyclobutane ring involves the reaction of a nucleophile with 1,3-dibromopropane (B121459). cutm.ac.in For instance, the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base like sodium ethoxide leads to the formation of diethyl cyclobutane-1,1-dicarboxylate. cutm.ac.in This intermediate can then be hydrolyzed and decarboxylated to yield cyclobutanecarboxylic acid. cutm.ac.in This strategy provides a straightforward route to substituted cyclobutanes.

Intramolecular Alkylation/Decarboxylation Strategies

Intramolecular alkylation combined with a decarboxylation step represents a powerful strategy for the formation of cyclic structures, including the cyclobutane ring system. This approach typically involves generating a reactive intermediate, such as a radical, from a carboxylic acid derivative, which then undergoes an intramolecular cyclization.

Recent advancements in photoredox catalysis have provided mild and efficient conditions for such transformations. nih.gov In a general sense, a carboxylic acid precursor, often activated as an N-(acyloxy)phthalimide (NAP) ester, can be converted into an alkyl radical through a single-electron transfer (SET) process mediated by a photocatalyst under visible light irradiation. nih.govnsf.gov This radical can then attack an intramolecularly positioned arene or alkene, leading to the formation of a new carbon-carbon bond and constructing the cyclic skeleton. The subsequent loss of carbon dioxide drives the reaction forward. This method avoids the use of harsh reagents and toxic heavy metals often associated with traditional Friedel-Crafts alkylations. nih.gov

The key steps in this strategy are:

Activation of Carboxylic Acid: The starting carboxylic acid is converted into a redox-active ester, such as an N-(acyloxy)phthalimide.

Photocatalytic Radical Generation: Under visible light, a photocatalyst excites and facilitates the single-electron reduction of the activated ester. This leads to the fragmentation of the molecule, releasing CO2 and generating an alkyl radical.

Intramolecular Cyclization: The newly formed radical attacks an internal π-system (e.g., a phenyl ring) to form the cyclobutane ring.

Rearomatization/Termination: The resulting radical intermediate is then oxidized to complete the catalytic cycle and yield the final cyclized product.

This decarboxylative cyclization has been successfully applied to create a variety of fused, partially saturated cores, demonstrating good functional group tolerance with both electron-rich and electron-deficient substrates. nih.gov

Transition-Metal-Catalyzed Cyclization and Hydrocyanation Routes for Cyclobutanecarbonitrile (B1293925) Derivatives

Transition-metal catalysis offers highly efficient and selective pathways for constructing complex molecules. For cyclobutanecarbonitrile derivatives, these methods can be broadly categorized into reactions that form the cyclobutane ring and those that introduce the nitrile group.

Cyclization Reactions: Transition-metal-catalyzed [2+2] cycloadditions are a cornerstone for synthesizing four-membered rings. nih.govnih.gov These reactions involve the coupling of two unsaturated components, such as alkenes, to form a cyclobutane ring. Catalysts based on iron, cobalt, and iridium have been employed to facilitate these transformations, often proceeding through metallacyclic intermediates. researchgate.netresearchgate.netresearchgate.net A significant challenge in these reactions is controlling the regioselectivity and stereoselectivity, which can often be achieved through the careful design of ligands and reaction conditions.

Another powerful strategy involves the ring-opening of strained systems like vinylcyclopropanes (VCPs). researchgate.netnih.gov Transition metals, including palladium, nickel, and iron, can catalyze the cleavage of a C-C bond in the cyclopropane (B1198618) ring of a VCP to form a π-allyl-metal complex. researchgate.netresearchgate.net This intermediate can then react with another species in a formal [3+2] cycloaddition or other coupling process to generate functionalized five-membered rings, but variations of this reactivity can also lead to four-membered ring products under specific conditions.

Hydrocyanation Routes: Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double bond, is a direct method for introducing a nitrile functional group. nih.govnih.gov This reaction is most famously catalyzed by nickel(0) complexes bearing phosphite (B83602) or phosphine (B1218219) ligands. The DuPont adiponitrile (B1665535) process, which involves the nickel-catalyzed hydrocyanation of butadiene, is a large-scale industrial application of this chemistry. nih.govnih.gov

For the synthesis of cyclobutanecarbonitrile derivatives, a precursor such as methylenecyclobutane (B73084) could theoretically undergo hydrocyanation. The mechanism involves the oxidative addition of HCN to the low-valent metal center, followed by migratory insertion of the alkene into the metal-hydride bond and subsequent reductive elimination of the nitrile product.

Table 1: Overview of Transition-Metal-Catalyzed Methods

Strategy Catalyst Type Precursors Key Features
[2+2] Cycloaddition Fe, Co, Ir, Pd Alkenes, Dienes Atom-economical, direct formation of C4-ring. nih.govnih.gov
VCP Ring-Opening Pd, Ni, Fe Vinylcyclopropanes Utilizes ring strain as a driving force. researchgate.netnih.gov

| Hydrocyanation | Ni(0) | Alkenes (e.g., methylenecyclobutane) | Direct introduction of the nitrile group. nih.govnih.gov |

Synthesis of Substituted Cyclobutanecarbonitrile Derivatives (e.g., 1-(4-Chlorophenyl)cyclobutanecarbonitrile (B19029), 3,3-dimethylcyclobutanecarbonitrile)

The synthesis of specifically substituted cyclobutanecarbonitriles often requires tailored approaches depending on the substitution pattern.

Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile: This derivative can be synthesized via a double alkylation of a substituted benzyl cyanide. A published procedure describes the reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane. In this method, the benzylic proton of 4-chlorobenzyl cyanide is first deprotonated by a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The resulting carbanion then acts as a nucleophile, reacting with 1,3-dibromopropane in a two-step sequence involving an initial substitution to form an intermediate, which is then deprotonated again and undergoes an intramolecular cyclization to form the cyclobutane ring. This one-pot reaction yields 1-(4-chlorophenyl)cyclobutanecarbonitrile after purification.

Table 2: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

Reactant 1 Reactant 2 Reagent Solvent Yield Ref.

Synthesis of 3,3-dimethylcyclobutanecarbonitrile (B1294848): A specific laboratory synthesis for 3,3-dimethylcyclobutanecarbonitrile is not widely documented, but a plausible route can be devised from the corresponding ketone, 3,3-dimethylcyclobutanone. The ketone itself can be prepared via a [2+2] photocycloaddition between isobutylene (B52900) and ketene.

Once the ketone is obtained, it can be converted to the nitrile through several established methods:

Via Cyanohydrin: Reaction of 3,3-dimethylcyclobutanone with trimethylsilyl (B98337) cyanide (TMSCN) would form the corresponding cyanohydrin. Subsequent reduction of the hydroxyl group, for instance via conversion to a tosylate followed by reduction with zinc, would yield the target nitrile.

Via Tosylhydrazone: The ketone can be converted to its tosylhydrazone by reacting it with p-toluenesulfonhydrazide. Treatment of the tosylhydrazone with a cyanide source under reducing conditions can then furnish the nitrile.

Via Nucleophilic Substitution: Alternatively, 3,3-dimethylcyclobutanol can be converted to a good leaving group (e.g., a bromide or tosylate). Subsequent nucleophilic substitution with a cyanide salt, such as sodium cyanide, would produce 3,3-dimethylcyclobutanecarbonitrile.

Introduction of the Nitrile Group in this compound Synthesis

The introduction of the cyano (–C≡N) group is a critical step in the synthesis of this compound. This transformation can be achieved through several fundamental reaction types.

Nucleophilic Substitution for Nitrile Incorporation

One of the most direct and common methods for introducing a nitrile group is through a nucleophilic substitution reaction. researchgate.net This typically involves the reaction of an alkyl halide with an alkali metal cyanide, such as sodium or potassium cyanide, in what is known as the Kolbe nitrile synthesis.

For the synthesis of this compound, a suitable precursor would be 1-bromo-1-phenylcyclobutane. The reaction proceeds via an SN2 mechanism for primary and secondary halides, where the cyanide ion (CN⁻) acts as the nucleophile and displaces the bromide leaving group. The reaction is typically carried out in a polar aprotic solvent, like DMSO or DMF, or in an alcoholic solvent under reflux conditions to facilitate the substitution. The choice of solvent is crucial, as the presence of water can lead to the formation of alcohol byproducts.

This method is highly effective for creating a new carbon-carbon bond and extending the carbon chain by one carbon.

Oxidation of Amine Precursors to Nitriles

An alternative route to nitriles is the oxidation of primary amines (R-CH₂NH₂). This transformation is valuable as primary amines can be synthesized through various methods, including the reduction of amides or nitriles. For the synthesis of this compound, the corresponding precursor would be (1-phenylcyclobutyl)methanamine.

A variety of modern oxidative methods have been developed that are often milder and more selective than traditional techniques.

Metal-Free Oxidation: A scalable, metal-free method utilizes a catalytic amount of a stable radical like 4-acetamido-TEMPO (ACT) in conjunction with a stoichiometric oxidant such as oxone. This system operates under mild, room-temperature conditions and allows for the selective oxidation of primary amines to nitriles in high yields.

Electrochemical Oxidation: Electrochemical methods offer a green and sustainable alternative. The oxidation of primary amines to nitriles can be efficiently catalyzed on electrodes like nickel oxyhydroxide (NiOOH) under alkaline conditions. This process avoids the need for chemical oxidants and can be driven by electricity from renewable sources.

Ruthenium-Catalyzed Oxidation: Ruthenium complexes have also been shown to be effective catalysts for the aerobic oxidation of amines to nitriles, using molecular oxygen or air as the ultimate oxidant. researchgate.net

These oxidative methods represent an important alternative to substitution reactions, especially when the corresponding halide precursor is not readily accessible.

Stereoselective Synthesis of this compound and its Chiral Analogs

The synthesis of chiral cyclobutane derivatives, including enantiomerically enriched analogs of this compound, is a significant challenge due to the strained nature of the four-membered ring. nih.gov Several advanced strategies have been developed to control the stereochemistry during the formation of the cyclobutane core.

Asymmetric [2+2] Cycloaddition: Visible-light-induced asymmetric [2+2] photocycloaddition has emerged as a powerful tool for constructing chiral cyclobutanes. nih.gov These reactions can be catalyzed by chiral photosensitizers or by a combination of an achiral photosensitizer and a chiral Lewis acid or Brønsted acid catalyst. For instance, iridium-based photocatalysts combined with chiral phosphoramidite (B1245037) ligands have been used in cascade reactions to synthesize enantioenriched cyclobutane derivatives with high diastereoselectivity and excellent enantioselectivity. nih.gov

Ring Contraction of Chiral Precursors: Another innovative approach is the stereospecific ring contraction of larger, more easily synthesized chiral rings, such as pyrrolidines. researchgate.net In this method, a readily accessible, multi-substituted chiral pyrrolidine can be converted into a reactive 1,1-diazene intermediate. Subsequent nitrogen extrusion generates a 1,4-biradical that rapidly cyclizes to form the corresponding cyclobutane. researchgate.net The stereochemistry of the starting pyrrolidine is often transferred with high fidelity to the cyclobutane product, allowing for the predictable synthesis of specific stereoisomers.

Use of Chiral Auxiliaries and Starting Materials: Classical approaches involving the use of chiral auxiliaries or starting from a chiral pool precursor remain viable. For example, (-)-verbenone, a naturally occurring chiral monoterpene, has been used as a starting material to synthesize various enantiopure cyclobutane derivatives. The inherent chirality of the starting material guides the stereochemical outcome of subsequent reactions, leading to the formation of chiral platforms that can be further elaborated into complex target molecules.

These stereoselective methods are crucial for the synthesis of biologically active molecules where a specific three-dimensional arrangement of atoms is required for function.

Table 3: List of Mentioned Chemical Compounds

Compound Name
1-(4-Chlorophenyl)cyclobutanecarbonitrile
1,3-Dibromopropane
1-Bromo-1-phenylcyclobutane
This compound
(-)-Verbenone
3,3-Dimethylcyclobutanecarbonitrile
3,3-Dimethylcyclobutanone
4-Acetamido-TEMPO (ACT)
4-Chlorobenzyl cyanide
Adiponitrile
Butadiene
Dimethyl sulfoxide (DMSO)
Hydrogen cyanide (HCN)
Methylenecyclobutane
N-(acyloxy)phthalimide
Nickel oxyhydroxide (NiOOH)
Oxone
p-Toluenesulfonhydrazide
Sodium hydride
Trimethylsilyl cyanide (TMSCN)

Computational Studies in Elucidating Synthetic Pathways and Mechanisms

Computational chemistry has emerged as a powerful tool in modern organic synthesis, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational studies are instrumental in understanding its formation and reactivity. These studies can model reaction pathways, predict the stability of intermediates and transition states, and help rationalize observed experimental outcomes. nih.govnih.gov By simulating reactions at a molecular level, chemists can refine reaction conditions and devise more efficient synthetic strategies.

Density Functional Theory (DFT) Calculations for Spectral Prediction and Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.com It is widely employed to predict a variety of molecular properties, including vibrational frequencies (IR spectra), NMR chemical shifts, and electronic spectra. researchgate.netnih.gov For this compound, DFT calculations can be used to compute its theoretical IR and NMR spectra. By comparing these predicted spectra with experimental data, the synthesized structure can be confirmed with a high degree of confidence.

Furthermore, DFT is invaluable for elucidating reaction mechanisms. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a proposed synthetic route can be mapped out. This allows for the identification of the most likely reaction pathway and provides a theoretical basis for the observed regioselectivity and stereoselectivity.

Table 1: Typical Parameters for DFT Calculations in Organic Chemistry

Parameter Description Common Selection
Functional Approximates the exchange-correlation energy. B3LYP, M06-2X, ωB97X-D
Basis Set A set of mathematical functions used to build molecular orbitals. 6-31G(d), 6-311+G(d,p), cc-pVTZ
Solvation Model Accounts for the effect of the solvent on the molecule's energy and properties. PCM (Polarizable Continuum Model), SMD (Solvation Model based on Density)

| Task | The type of calculation to be performed. | Geometry Optimization, Frequency Calculation, NMR/UV-Vis Prediction |

Molecular Orbital Calculations for Energetics and Transition State Analysis

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.org

In the context of synthesizing this compound, MO calculations can be used to:

Analyze Reactivity: By examining the HOMO and LUMO of the reactants, chemists can predict which sites are most likely to react.

Study Electronic Transitions: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule and its intermediates, which can be useful for monitoring reaction progress. nih.gov

Locate Transition States: Transition state theory is fundamental to understanding reaction rates. Computational methods can locate the geometry of a transition state and calculate its energy. researchgate.net This information is crucial for determining the activation energy of a reaction step, providing insight into why a particular pathway is favored over another. chemrxiv.org

Advanced Purification and Characterization Techniques for Synthetic Products

Following a successful synthesis, rigorous purification and characterization are mandatory to ensure the compound's identity, purity, and structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating components in a mixture and assessing the purity of a compound. For this compound, an HPLC method would be developed to separate the desired product from any unreacted starting materials, byproducts, or other impurities.

Purity assessment by HPLC typically involves comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For quantitative analysis and to achieve high accuracy, a certified reference standard is often used to create a calibration curve. chromforum.org Method validation is crucial to ensure that the HPLC method is precise, accurate, and robust for its intended purpose, often requiring the ability to confirm purity levels of 99% or higher. chromforum.org

Table 2: Key Parameters for an HPLC Purity Assessment Method

Parameter Example Specification Purpose
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm Stationary phase for separation based on polarity.
Mobile Phase Isocratic or Gradient elution (e.g., Acetonitrile/Water) The solvent that carries the sample through the column.
Flow Rate 1.0 mL/min Controls the speed of the separation.
Detector UV-Vis Detector (e.g., at 254 nm) Detects the compound as it elutes from the column.
Injection Volume 10 µL The amount of sample introduced into the system.

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. weebly.comyoutube.com It provides detailed information about the carbon-hydrogen framework of a molecule. A standard ¹H NMR spectrum provides information on the different electronic environments of protons, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting). libretexts.org A ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclobutane ring. The chemical shifts of the cyclobutane protons would be particularly informative for confirming the cyclic structure. inflibnet.ac.inorganicchemistrydata.org

Table 3: Hypothetical ¹H and ¹³C NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H 7.25 - 7.45 m 5H Phenyl-H
¹H 2.80 - 2.95 m 2H Cyclobutane-CH₂
¹H 2.50 - 2.65 m 2H Cyclobutane-CH₂
¹H 2.10 - 2.25 m 2H Cyclobutane-CH₂
¹³C ~140 s - Phenyl-C (quaternary)
¹³C ~129 d - Phenyl-CH
¹³C ~128 d - Phenyl-CH
¹³C ~126 d - Phenyl-CH
¹³C ~122 s - Cyano-C (quaternary)
¹³C ~45 s - Cyclobutane-C (quaternary)
¹³C ~35 t - Cyclobutane-CH₂
¹³C ~18 t - Cyclobutane-CH₂

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

While 1D NMR spectra are foundational, complex molecules often exhibit overlapping signals that are difficult to interpret. In such cases, 2D NMR techniques are indispensable for unambiguous structural assignment. emerypharma.comharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. youtube.com A COSY spectrum of this compound would show correlations between the different non-equivalent protons within the cyclobutane ring, helping to trace the connectivity of the aliphatic system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to. youtube.com An HSQC spectrum creates a map linking the ¹H and ¹³C spectra, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). emerypharma.com For this compound, HSQC would be used to assign the specific ¹³C signals for each of the methylene (B1212753) groups in the cyclobutane ring.

By combining information from 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments, a complete and confident structural assignment of the synthesized this compound can be achieved. weebly.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a sample is irradiated with infrared light, its bonds absorb energy at their respective vibrational frequencies, and a detector measures the amount of light transmitted. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint." specac.com For this compound, FT-IR spectroscopy is instrumental in confirming the presence of its key structural features: the nitrile group, the aromatic phenyl ring, and the aliphatic cyclobutane ring.

The most prominent and diagnostically significant peak in the FT-IR spectrum of this compound is the stretching vibration of the nitrile (C≡N) triple bond. This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum, generally between 2260 and 2220 cm⁻¹. spectroscopyonline.comucla.edu For aromatic nitriles, conjugation with the phenyl ring can slightly lower this frequency compared to saturated aliphatic nitriles. spectroscopyonline.com

The presence of the monosubstituted phenyl group gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are observed as a group of peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. orgchemboulder.com In-ring carbon-carbon (C=C) stretching vibrations produce a series of sharp absorptions of variable intensity in the 1600-1400 cm⁻¹ region. orgchemboulder.com Furthermore, strong bands resulting from out-of-plane C-H bending can be found in the 900-675 cm⁻¹ region, and their specific pattern can help confirm the substitution pattern of the aromatic ring. orgchemboulder.com

The aliphatic cyclobutane ring is identified by its C-H stretching and bending vibrations. The C-H stretching vibrations of the CH₂ groups in the cyclobutane ring typically appear just below 3000 cm⁻¹, in the range of 2950-2850 cm⁻¹. ucla.edu The characteristic scissoring (bending) vibration of these CH₂ groups is expected around 1470-1450 cm⁻¹. libretexts.org

The expected FT-IR absorption bands for this compound are summarized in the table below.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3100-3000Aromatic C-HStretchingMedium
2950-2850Aliphatic C-H (cyclobutane)StretchingMedium to Strong
2260-2220Nitrile (C≡N)StretchingStrong, Sharp
1600-1400Aromatic C=CIn-ring StretchingMedium to Weak
1470-1450Aliphatic CH₂ (cyclobutane)Bending (Scissoring)Variable
900-675Aromatic C-HOut-of-plane BendingStrong

Data compiled from general spectroscopic tables. ucla.eduorgchemboulder.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass of the most abundant isotope), HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). libretexts.org This precision allows for the determination of the exact mass of a molecule, which is unique to its specific atomic composition. libretexts.org

For this compound, the molecular formula is C₁₁H₁₁N. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.00000 Da), hydrogen (¹H = 1.00783 Da), and nitrogen (¹⁴N = 14.0031 Da), the theoretical monoisotopic mass can be calculated with high precision. msu.edu This calculated value is then compared to the experimentally measured exact mass from the HRMS instrument. A close match between the theoretical and experimental masses (typically within a tolerance of 5 parts per million, ppm) provides strong evidence for the proposed molecular formula. youtube.com

The analysis of this compound and its derivatives by HRMS would involve ionizing the compound (e.g., through electrospray ionization, ESI) to form a molecular ion, such as the protonated molecule [M+H]⁺. The instrument then measures the m/z of this ion with high accuracy.

The table below illustrates the expected HRMS data for this compound.

Compound NameMolecular FormulaIon TypeTheoretical Exact Mass (Da)
This compoundC₁₁H₁₁N[M]⁺157.08915
This compoundC₁₁H₁₁N[M+H]⁺158.09697

Theoretical exact masses calculated based on the monoisotopic masses of the elements. nih.govchemspider.com

The power of HRMS lies in its ability to differentiate between molecules that have the same nominal mass but different elemental compositions. libretexts.org For example, a nominal mass of 157 could correspond to many different formulas, but the exact mass of 157.08915 is highly specific to C₁₁H₁₁N. This level of certainty is crucial in the structural elucidation of newly synthesized compounds and their derivatives, confirming that the target molecule has been successfully prepared.

Mechanistic Investigations of Reactions Involving 1 Phenylcyclobutanecarbonitrile

Analysis of Strain-Release Reactions of 1-Phenylcyclobutanecarbonitrile

The cyclobutane (B1203170) ring in this compound possesses significant ring strain, estimated to be around 26 kcal/mol. This inherent strain is a primary driving force for a variety of chemical reactions that lead to more stable, less strained structures. rsc.orgresearchgate.net These strain-release reactions are often characterized by the cleavage of one or more carbon-carbon bonds within the four-membered ring.

The reactivity of the molecule is significantly influenced by this strain, making it susceptible to transformations under thermal, photochemical, or catalytic conditions. rsc.orgrsc.org For instance, thermal rearrangements can lead to the formation of isomeric structures through the cleavage and re-formation of the cyclobutane ring bonds. The phenyl and nitrile substituents on the same carbon atom can influence the regioselectivity of bond cleavage due to their electronic and steric effects.

Reactivity of the Central C-C Bond Towards Nucleophiles

While the nitrile carbon is a primary site for nucleophilic attack, the strained central C1-C3 bond of the cyclobutane ring also exhibits susceptibility to nucleophilic attack, leading to ring-opening reactions. This reactivity is a direct consequence of the ring strain, which weakens the C-C bonds and lowers the activation energy for their cleavage.

In the presence of certain nucleophiles, particularly under conditions that promote coordination to the nitrile group or activation of the ring, a nucleophile can add to a carbon atom of the cyclobutane ring, initiating the cleavage of the distal C-C bond. This process relieves the ring strain and results in the formation of a linear, more stable acyclic product. The nature of the nucleophile and the reaction conditions are critical in determining whether the reaction proceeds via nitrile addition or ring-opening.

Reaction Mechanisms of Nitrile Group Transformations

The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations. libretexts.orgchemistrysteps.com The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom and the triple bond, making it a key site for nucleophilic attack. libretexts.orgopenstax.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. pressbooks.pubchemistrysteps.com In both cases, the reaction proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed to the corresponding carboxylic acid. pressbooks.pubchemistrysteps.com

Base-Catalyzed Hydrolysis: The hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidification gives the carboxylic acid. openstax.orgchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.org Subsequent workup with water protonates the resulting dianion to yield the primary amine. pressbooks.publibretexts.org Using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde after hydrolysis of the intermediate imine.

ReactionReagent(s)IntermediateFinal Product
Acid HydrolysisH₃O⁺, heatAmide1-Phenylcyclobutane-1-carboxylic acid
Base Hydrolysis1. OH⁻, heat; 2. H₃O⁺Amide1-Phenylcyclobutane-1-carboxylic acid
Reduction (Strong)1. LiAlH₄; 2. H₂OImine anion(1-Phenylcyclobutyl)methanamine
Reduction (Mild)1. DIBAL-H; 2. H₂OImine1-Phenylcyclobutane-1-carbaldehyde

The electrophilic carbon of the nitrile group is susceptible to attack by a wide range of nucleophiles. libretexts.orgwikipedia.org

Grignard Reagents: Reaction with a Grignard reagent (R-MgX) results in the formation of a ketone after hydrolysis of the intermediate imine. libretexts.org The carbanion from the Grignard reagent adds to the nitrile carbon, forming an imine anion which is stabilized as a magnesium salt. libretexts.org Aqueous workup hydrolyzes the imine to a ketone. libretexts.org

Organolithium Reagents: Similar to Grignard reagents, organolithium reagents also add to the nitrile group to form ketones after hydrolysis. pressbooks.pub

NucleophileReagentIntermediateFinal Product (after hydrolysis)
Alkyl/ArylGrignard Reagent (RMgX)Imine anion saltKetone (1-phenylcyclobutyl)(R)methanone
Alkyl/ArylOrganolithium (RLi)Imine anion saltKetone (1-phenylcyclobutyl)(R)methanone
HydrideLiAlH₄Imine anionPrimary amine
HydroxideNaOH / H₂OAmideCarboxylic acid

Radical Intermediacy and Trapping Experiments in Thermal Rearrangements

Thermal rearrangements of this compound can proceed through radical intermediates, particularly at elevated temperatures. The strain in the cyclobutane ring can be released through homolytic cleavage of a C-C bond, generating a 1,4-biradical intermediate. This biradical can then undergo various subsequent reactions, including ring-closing to form a different isomer or fragmentation.

To investigate the presence of such radical intermediates, radical trapping experiments can be employed. In these experiments, a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is added to the reaction mixture. If the reaction proceeds through a radical pathway, the radical intermediates will be "trapped" by the scavenger, forming a stable adduct. The detection of this adduct provides strong evidence for the radical mechanism. The suppression of the formation of the expected rearrangement product in the presence of the trap further supports the intermediacy of radicals.

Kinetic and Thermodynamic Studies of Reactions

The principles of kinetic and thermodynamic control dictate the product distribution of a chemical reaction. A reaction under kinetic control yields the product that is formed fastest, whereas a reaction under thermodynamic control yields the most stable product. The choice of reaction conditions, particularly temperature and solvent, can often be manipulated to favor one pathway over the other.

In reactions involving precursors structurally similar to this compound, such as thermal ring contractions, these effects are evident. For instance, studies on related compounds have shown that solvent polarity can significantly impact reaction efficiency. Optimal yields were achieved in non-polar solvents like toluene, while polar solvents were found to reduce efficiency, likely by stabilizing charged intermediates prematurely.

Temperature plays a critical role in managing competing reaction pathways. In some reactions, a desired product may form via one pathway while a side product forms through a competing pathway, such as β-fragmentation of a biradical intermediate. By adjusting the temperature, the relative rates of these competing reactions can be altered. For example, lowering the reaction temperature from 110°C to 90°C has been shown to reduce the amount of fragmentation byproduct by 40%, indicating that the activation energy for the fragmentation pathway is higher than that of the desired recombination pathway. This demonstrates a practical application of kinetic control to optimize the yield of the desired product.

Table 1: Effect of Temperature on Competing Reaction Pathway

Reaction Temperature Reduction in Fragmentation Byproduct
90°C 40%

This table illustrates how lowering the temperature can suppress a competing fragmentation reaction, a key finding in kinetic studies of related structures.

Spectroscopic Detection and Isolation of Reaction Intermediates

The direct observation or trapping of transient intermediates is a cornerstone of mechanistic investigation. Given the reactivity of the nitrile group and the strained ring, reactions of this compound proceed through various short-lived species.

One of the primary reactions of this compound is the reduction of the cyano group to form either a primary amine (1-phenylcyclobutylamine) or an aldehyde. The mechanism of this transformation depends on the reducing agent used and involves distinct intermediates.

Reduction with Metal Hydrides: When using a powerful reducing agent like Lithium aluminium hydride (LiAlH₄), the reaction is believed to proceed through the formation of an intermediate imine anion after the first hydride addition. libretexts.orgchemistrysteps.comchemguide.co.uk This is then rapidly reduced again to form a dianion, which upon acidic workup yields the primary amine. libretexts.orgchemistrysteps.com With a bulkier, less reactive hydride like Diisobutylaluminium hydride (DIBAL-H), the reaction can be stopped at the aldehyde stage. chemistrysteps.comgoogle.com The mechanism involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile nitrogen, followed by hydride transfer to form an imine-metal complex. libretexts.orgwikipedia.org This intermediate is stable enough to resist a second hydride addition and is hydrolyzed to the aldehyde during workup. chemistrysteps.com

Radical Intermediates: In other transformations, such as thermal rearrangements, radical intermediates have been implicated. For analogous systems, the existence of such intermediates has been confirmed through radical trapping experiments. The use of agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) suppresses the formation of the expected product, providing strong evidence for a radical-mediated pathway.

While the direct isolation of these intermediates from reactions of this compound is challenging due to their high reactivity, their presence can be inferred using spectroscopic methods. In-situ IR spectroscopy could monitor the disappearance of the nitrile stretch (around 2230 cm⁻¹) and the appearance of a transient imine (C=N) stretch (around 1650 cm⁻¹). Similarly, NMR spectroscopy could potentially detect the formation of intermediates at low temperatures. Mass spectrometry, particularly electrospray ionization (ESI-MS), is a powerful tool for detecting charged intermediates in catalytic reactions. google.com In biological systems, the reduction of nitriles has been shown to proceed through a covalent thioimide intermediate, which has been successfully trapped and characterized, demonstrating that isolation is possible under specific circumstances. nih.gov

Computational Mechanistic Studies

Computational chemistry provides a powerful lens for examining reaction mechanisms, allowing for the characterization of transition states and intermediates that may be too fleeting to observe experimentally. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can map out the potential energy surface of a reaction, comparing the feasibility of different proposed pathways.

For reactions involving structures related to this compound, computational studies have been instrumental in elucidating complex mechanisms. For example, in a thermal ring contraction reaction that proceeds via a biradical intermediate, computational analysis was used to determine the spin state of this key intermediate. The studies supported a pathway involving a singlet biradical over a triplet biradical, a subtle but critical distinction that governs the subsequent reaction steps and helps minimize side reactions.

By calculating the activation energies for different steps, such as the initial ring-opening, recombination, and competing fragmentation reactions, these studies can rationalize experimentally observed product distributions. For this compound, computational models could be used to investigate the mechanisms of nitrile reduction, cycloaddition, or substitution reactions, providing detailed energetic and structural information about the transition states and intermediates involved.

Advanced Applications of 1 Phenylcyclobutanecarbonitrile in Organic Synthesis

1-Phenylcyclobutanecarbonitrile as a Versatile Building Block for Complex Molecules

The inherent reactivity and structural features of this compound make it an excellent starting material for the synthesis of intricate molecular architectures. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. nih.govlifechemicals.comresearchgate.netrroij.com The cyclobutane (B1203170) motif, in particular, is a desirable feature in medicinal chemistry due to its ability to introduce three-dimensional character and conformational rigidity into drug candidates.

The strain energy of the bicyclo[1.1.0]butane system, a related scaffold, is approximately 65 kcal/mol, and this high reactivity can be harnessed for various synthetic transformations. acs.org While this compound itself is not a bicyclobutane, the principle of utilizing strained rings as synthetic intermediates is a common theme. The presence of the electron-withdrawing nitrile group can influence the reactivity of the cyclobutane ring, making it susceptible to specific chemical modifications. acs.org

Transformations of the Nitrile Group to Other Functional Moieties

The nitrile group in this compound is a key functional handle that can be converted into a variety of other useful functional groups, significantly expanding its synthetic utility. rsc.org

Reduction to Amine Derivatives (e.g., 1-phenylcyclobutylamine)

A primary transformation of the nitrile group is its reduction to a primary amine. This reaction is a cornerstone of organic synthesis, providing access to a wide array of amine-containing compounds. A common and effective method for this reduction is the use of lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The reaction proceeds via nucleophilic hydride additions to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the primary amine. libretexts.org

Another important method for the synthesis of amines from other functional groups is reductive amination. masterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to an amine. masterorganicchemistry.com While not a direct transformation of the nitrile itself, it highlights the importance of amine synthesis in organic chemistry.

The resulting 1-phenylcyclobutylamine (B101158) is a valuable intermediate in its own right, serving as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Hydrophosphination of Bicyclo[1.1.0]butyl Nitriles to Cyclobutyl-P Derivatives

While not directly involving this compound, the hydrophosphination of bicyclo[1.1.0]butyl nitriles provides a powerful analogy for the type of transformations that can be envisioned for related cyclobutane systems. In this reaction, phosphine (B1218219) boranes and phosphites are added across the strained central bond of bicyclo[1.1.0]butyl nitriles to generate novel cyclobutyl-phosphine derivatives. acs.orgacs.orgnih.govresearchgate.net

This reaction is notable for its diastereoselectivity, generally favoring the syn-diastereomer. acs.orgnih.govresearchgate.net The nitrile group in these products can be subsequently reduced or otherwise functionalized, leading to the creation of bidentate ligands. acs.orgacs.orgnih.govresearchgate.net These ligands, by virtue of their attachment to the conformationally malleable yet sterically constrained cyclobutane scaffold, can access new conformational spaces, making them promising candidates for applications in asymmetric catalysis. acs.orgacs.orgnih.govresearchgate.net The synthetic utility of these scaffolds has been demonstrated in the enantioselective hydrogenation of dehydrophenylalanine using a bidentate phosphine-phosphite ligand derived from this methodology. acs.orgacs.orgnih.govresearchgate.net

Formation of Carboxylic Acids or Other Oxidized Derivatives

The nitrile group of this compound can be hydrolyzed to a carboxylic acid. libretexts.org This transformation can be achieved under either acidic or basic conditions. libretexts.org In a basic medium, the initial product is a carboxylate salt, which is then protonated in a subsequent step to yield the free carboxylic acid. libretexts.org

The resulting 1-phenylcyclobutanecarboxylic acid is another versatile intermediate. Carboxylic acids are fundamental building blocks in organic synthesis and can be converted into a wide range of derivatives, including esters, amides, and acid chlorides. pressbooks.pubyoutube.comlibretexts.org

Substitution Reactions on the Phenyl and Cyclobutane Moieties

The phenyl and cyclobutane rings of this compound can also undergo substitution reactions, further expanding its synthetic potential. The specific conditions and outcomes of these reactions will depend on the nature of the reagents and the inherent reactivity of the respective rings. The presence of the nitrile and the other ring can influence the regioselectivity and stereoselectivity of these substitutions.

Synthesis of Nitrogen-Containing Heterocycles Utilizing Cyclobutanecarbonitrile (B1293925) Scaffolds

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials, making their synthesis a major focus of organic chemistry. frontiersin.orgu-szeged.humdpi.comnih.govresearchgate.net The unique structural features of cyclobutanecarbonitrile scaffolds, including this compound, make them attractive starting materials for the construction of novel heterocyclic systems.

The nitrile group can serve as a linchpin for the formation of various nitrogen-containing rings. For instance, the reduction of the nitrile to an amine, as discussed earlier, provides a nucleophilic center that can participate in subsequent cyclization reactions. The resulting cyclobutylamine (B51885) can be reacted with various electrophiles to construct a diverse array of heterocyclic frameworks.

Furthermore, the strained nature of the cyclobutane ring can be exploited in ring-expansion or rearrangement reactions to generate larger, more complex heterocyclic systems. The combination of the nitrile functionality and the cyclobutane scaffold offers a powerful platform for the discovery of new and potentially bioactive nitrogen-containing heterocycles.

Integration of this compound in Multistep Synthesis

The unique structural features and reactivity of this compound make it a valuable building block in the multistep synthesis of complex organic molecules. Its incorporation into a synthetic route can introduce a strained four-membered ring and a nitrile functionality, which can be further elaborated into a variety of other functional groups.

Retrosynthetic analysis is a powerful problem-solving technique used to devise a synthetic plan for a target molecule. ias.ac.inamazonaws.com It involves mentally breaking down the complex target structure into simpler, commercially available starting materials through a series of disconnections that correspond to known chemical reactions. ias.ac.inresearchgate.net

When planning the synthesis of a complex molecule containing a phenylcyclobutane moiety, this compound can be identified as a key precursor through retrosynthetic analysis. The disconnection of bonds adjacent to the cyclobutane ring or transformations involving the nitrile group can lead back to this starting material. For example, a tetrahydropyridine (B1245486) ring within a target molecule could be retrosynthetically disconnected via a [4+2] cycloaddition, pointing to a D-A cyclobutane and a nitrile as the precursors.

The process of retrosynthetic analysis helps in identifying multiple potential synthetic routes, allowing the chemist to choose the most efficient and practical pathway based on factors such as the availability of starting materials, reaction yields, and stereochemical control. ias.ac.in

Polymer Synthesis and Material Science Applications

The rigid and strained cyclobutane ring of this compound makes it an interesting candidate for incorporation into polymers, potentially enhancing their physical properties.

The inclusion of rigid structural units into a polymer backbone is a common strategy to increase its glass transition temperature (Tg) and thermal stability. The cyclobutane ring in this compound can impart significant rigidity to a polymer chain. While specific studies on the polymerization of this compound are not widely reported, the general principles of polymer science suggest that its incorporation as a comonomer could lead to materials with improved mechanical strength and resistance to thermal degradation. The application of discrete synthetic macromolecules in material science is a growing field, with potential uses in data storage and the self-assembly of complex structures. nih.gov

Development of Advanced Synthetic Reagents and Catalysts

The development of new and efficient synthetic methods is a cornerstone of modern organic chemistry. wiley.com This includes the design and synthesis of novel reagents and catalysts that can facilitate challenging transformations with high selectivity and in an environmentally friendly manner.

While this compound itself is primarily a building block, its derivatives have the potential to be developed into advanced synthetic reagents or catalysts. For example, the phenyl and cyano groups can be chemically modified to introduce catalytically active moieties. The unique stereochemistry and conformational rigidity of the cyclobutane scaffold could be exploited to create chiral ligands for asymmetric catalysis. The field of catalyst development is constantly evolving, with a focus on creating more efficient, practical, and sustainable chemical processes. wiley.com

Emerging Research Directions and Future Perspectives

Novel Synthetic Approaches for Highly Functionalized Cyclobutane (B1203170) Derivatives

The synthesis of cyclobutanes, particularly those with a high degree of substitution, has historically been a challenge for organic chemists. acs.org However, recent advancements are paving the way for more efficient and versatile synthetic routes.

One promising approach involves the use of photocatalytic [2+2] cycloaddition reactions. researchgate.netacs.org These reactions, often utilizing visible light, offer a sustainable and powerful method for constructing the cyclobutane core from two olefin precursors. researchgate.netacs.org Researchers are exploring the use of various photocatalysts, including iridium-based complexes, to achieve high yields and stereoselectivity. researchgate.net Gold photocatalysis has also emerged as a valuable tool for the synthesis of cyclobutane-fused indolines, a structure of interest in medicinal chemistry. acs.org

Domino reactions, where multiple bond-forming events occur in a single pot, are also gaining traction for the synthesis of complex cyclobutane systems. For instance, a domino nih.govnih.gov-rearrangement/6π-electrocyclisation process has been developed to create highly substituted aminocyclobutanes with excellent diastereoselectivity. nih.gov Additionally, transition metal-catalyzed reactions, such as the aminocarbonylation of cyclobutanols, provide a regioselective pathway to functionalized cyclobutane derivatives. nih.gov

The development of novel catalytic systems is crucial for expanding the scope of cyclobutane synthesis. For example, Tf2NH, an organic acid, has been shown to be a highly efficient catalyst for the [2+2] cycloaddition of silyl (B83357) enol ethers with acrylates, leading to highly substituted cyclobutanes. acs.org Researchers are also investigating ring-opening reactions of strained systems like [1.1.1]propellane, catalyzed by copper, to generate cyclobutane-containing allenes and alkynes. organic-chemistry.org

Synthetic ApproachKey FeaturesCatalyst/Reagent ExamplesRelevant Research
Photocatalytic [2+2] CycloadditionUses visible light, sustainable, good for core scaffold formation.Iridium-based photocatalysts, Gold complexes researchgate.netacs.orgacs.org
Domino ReactionsOne-pot synthesis of complex molecules, high diastereoselectivity.- nih.gov
Transition Metal CatalysisRegioselective functionalization.Palladium, Copper nih.govorganic-chemistry.org
Organic Acid CatalysisEfficient for [2+2] cycloadditions.Tf2NH acs.org

Exploration of Biological Activities and Structure-Activity Relationships of Cyclobutane Nitrile Compounds

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of biologically active molecules. nih.govnih.gov Cyclobutane nitrile compounds, in particular, are being investigated for a range of therapeutic applications.

A key area of interest is the development of integrin antagonists. Integrins are cell surface proteins involved in processes like cancer proliferation, making them important drug targets. rsc.org Researchers have successfully incorporated a functionalized cyclobutane ring into arginine-glycine-aspartic acid (RGD) mimetic structures to create potent αvβ3 antagonists. rsc.org These compounds have shown promise in cell-based adhesion and invasion assays. rsc.org

The structure-activity relationship (SAR) of these compounds is a major focus of research. Studies are exploring how different substituents on the cyclobutane ring and variations in the sidechains affect biological activity. rsc.org For example, the synthesis of cyclobutanecarboxylic acids and cyclobutylamines with different sidechains has helped to identify key structural features required for anti-αvβ3 activity. researchgate.net

Furthermore, the introduction of a cyclobutane fragment into existing drug molecules is being explored as a strategy to improve their properties. For instance, incorporating a cyclobutane ring into thiazole-based agents has been shown to significantly enhance their antifungal and antibacterial activities. lifechemicals.com

Advanced Computational Modeling for Reaction Prediction and Optimization

Computational chemistry is playing an increasingly important role in understanding and predicting the behavior of cyclobutane compounds. Density Functional Theory (DFT) calculations, for example, are being used to elucidate reaction mechanisms and predict the stereochemical outcomes of synthetic transformations. acs.org

One area where computational modeling has been particularly insightful is in the study of base-catalyzed reactions of cyclobutane-1,2-dione. beilstein-journals.org By modeling the reaction in the presence of water molecules, researchers have been able to investigate different reaction pathways and their corresponding activation energies. beilstein-journals.orgbeilstein-journals.org These studies help to explain why certain products are favored over others.

Computational models are also being developed to predict the toxicity of nitrile compounds. By considering factors like the rate of hydrogen atom abstraction, these models can estimate the potential for a nitrile to release cyanide, a key mechanism of its toxicity. nih.gov This information is invaluable for the early-stage assessment of drug candidates.

Furthermore, computational studies are being used to guide the design of new synthetic methods. For instance, by analyzing the transition states of various reactions, chemists can identify strategies to improve yields and selectivities. acs.org As computational methods become more powerful and accurate, they will undoubtedly accelerate the discovery and development of new cyclobutane-based molecules.

Computational MethodApplicationKey InsightsRelevant Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of stereochemistry.Rationalizes stereoretentive pathways, identifies rate-determining steps. acs.org
Ab initio and DFT MethodsStudy of base-catalyzed reactions.Investigates reaction pathways and activation energies in aqueous solution. beilstein-journals.orgbeilstein-journals.org
Mechanism-based Toxicity ModelsPrediction of acute nitrile toxicity.Estimates potential for cyanide release based on molecular structure. nih.gov

Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for cyclobutane compounds. The goal is to develop methods that are more environmentally friendly, using less hazardous reagents and solvents, and generating less waste. journals.co.za

One of the most promising green approaches is the use of biocatalysis. journals.co.za Enzymes, such as nitrile hydratases and nitrilases, can be used to hydrolyze nitriles to amides or carboxylic acids under mild, aqueous conditions. journals.co.zawikipedia.org This avoids the use of harsh acids or bases, which are common in traditional nitrile hydrolysis and produce significant salt waste. journals.co.za Aldoxime dehydratases are also being explored for the cyanide-free synthesis of nitriles from aldoximes. mdpi.com

Photocatalysis, particularly with visible light, is another key green technology being applied to cyclobutane synthesis. researchgate.netacs.org As mentioned earlier, this method allows for the efficient construction of the cyclobutane ring without the need for high temperatures or harsh reagents. The use of continuous-flow reactors in combination with LED technology is further enhancing the efficiency and scalability of these photochemical reactions. almacgroup.com

The development of synthetic methods that utilize renewable feedstocks is also a major focus. For example, there is a push to produce butadiene, a key starting material for some synthetic rubbers, from biomass instead of petroleum. monmouthrubber.com While not directly related to 1-phenylcyclobutanecarbonitrile, this trend towards bio-based feedstocks will likely impact the broader field of cyclobutane chemistry in the future.

Integration of this compound in Drug Discovery and Development

The unique properties of the cyclobutane ring make it a valuable component in the design of new drugs. nih.govnih.gov Its rigid and puckered structure can be used to conformationally restrict a molecule, which can lead to improved potency and selectivity for its biological target. nih.govlifechemicals.com The cyclobutane scaffold is also relatively inert and can improve the metabolic stability of a drug. nih.gov

This compound and its derivatives are being explored in a variety of therapeutic areas. As previously discussed, they have shown promise as integrin antagonists for the treatment of cancer. rsc.org They are also being investigated for their potential in treating autoimmune diseases. nih.gov For example, a cyclobutane-containing compound has been identified as an inhibitor of RORγt, a protein implicated in diseases like rheumatoid arthritis and psoriasis. nih.gov

The versatility of the cyclobutane ring allows it to be used in several ways in drug design. It can act as a replacement for other cyclic systems or for alkenes to prevent cis/trans isomerization. nih.govnih.gov It can also serve as an aryl isostere or be used to fill hydrophobic pockets in a protein binding site. nih.gov

Several marketed drugs, such as the hepatitis C treatment Boceprevir and the analgesic Nalbuphine, already contain a cyclobutane ring, demonstrating the clinical viability of this scaffold. lifechemicals.com As our understanding of the medicinal chemistry of cyclobutanes grows, we can expect to see more drugs containing this unique structural motif entering the market.

Development of New Spectroscopic Techniques for Characterization and Mechanistic Studies

Spectroscopic techniques are essential for the characterization of new compounds and for understanding the mechanisms of their reactions. For cyclobutane derivatives, infrared (IR) spectroscopy is a particularly useful tool. The vibrational modes of the cyclobutane ring, including stretching and deformation vibrations, give rise to a unique fingerprint in the IR spectrum that can be used for identification. docbrown.info

High-resolution IR spectroscopy, especially when combined with molecular beam techniques, can provide even more detailed information about the structure and dynamics of cyclobutane molecules. researchgate.net These studies have revealed complex vibrational mode coupling, which is influenced by the puckering of the ring. researchgate.net

Microwave spectroscopy is another powerful technique for determining the precise molecular structure of cyclobutane derivatives. illinois.edu By analyzing the rotational transitions of a molecule, researchers can obtain highly accurate rotational and centrifugal distortion constants. illinois.edu This information is crucial for understanding the geometry and conformational preferences of these four-membered ring systems.

The development of new spectroscopic methods and the application of existing techniques to more complex systems will continue to be important for advancing our understanding of this compound and related compounds. These studies will not only aid in the characterization of new molecules but will also provide valuable insights into their reactivity and biological activity.

Q & A

Q. Methodological Answer :

  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (exact mass ~171.1 g/mol).
  • X-ray Crystallography : Resolve cyclobutane ring puckering and phenyl orientation (if crystals are obtainable).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).
    Cross-validate data with elemental analysis (C, H, N % within ±0.3% of theoretical values) .

Advanced: How can computational methods optimize the catalytic hydrogenation of this compound?

Methodological Answer :
Model hydrogenation pathways using density functional theory (DFT) to identify adsorption sites on catalysts (e.g., Pd/C). Calculate activation energies for nitro-to-amine reduction vs. nitrile hydrogenation. Experimental validation requires in situ FT-IR to monitor intermediate formation. Adjust solvent polarity (e.g., switch from THF to ethanol) to stabilize transition states. Compare turnover frequencies (TOF) under varying pressures (1–10 bar H₂) .

Basic: What solvents are compatible with this compound in synthetic workflows?

Methodological Answer :
Use aprotic solvents (DMF, DMSO) for reactions requiring high polarity. Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the nitrile group. For low-temperature reactions (−78°C), THF/dry ice mixtures are optimal. Solubility tests via UV-Vis (λmax ~270 nm) guide solvent selection .

Advanced: How do structural modifications of this compound impact its bioactivity in drug discovery?

Methodological Answer :
Derivatize the phenyl ring with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for kinase inhibition assays. Test cytotoxicity via MTT assays (IC50 values) against cancer cell lines (e.g., HeLa). Use QSAR models to correlate substituent effects (Hammett σ, π parameters) with bioactivity. Cross-reference with molecular docking (AutoDock Vina) to predict binding affinities for target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.